molecular formula C13H15F2N3 B11737564 N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11737564
M. Wt: 251.27 g/mol
InChI Key: MSMNRHNMXOCYFC-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a difluorophenyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-propyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like nitronium ions or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Saturated derivatives with reduced aromaticity.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-difluorophenyl)-2-fluorobenzamide: Another compound with a difluorophenyl group, but with different functional groups and applications.

    N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide: A more complex molecule with multiple fluorine substitutions and a different core structure.

Uniqueness

N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its specific combination of a difluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C13H15F2N3/c1-2-7-18-8-6-12(17-18)16-9-10-4-3-5-11(14)13(10)15/h3-6,8H,2,7,9H2,1H3,(H,16,17)

InChI Key

MSMNRHNMXOCYFC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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